N-Benzyloxycarbonyl-L-lysinyl-L-proline chemical structure and molecular weight
N-Benzyloxycarbonyl-L-lysinyl-L-proline chemical structure and molecular weight
N-Benzyloxycarbonyl-L-lysinyl-L-proline (Z-Lys-Pro-OH): Structural Dynamics, Molecular Weight, and Enzymatic Applications
Executive Summary
As a Senior Application Scientist, I often encounter researchers utilizing protected dipeptides without fully leveraging their structural logic. N-Benzyloxycarbonyl-L-lysinyl-L-proline (commonly abbreviated as Z-Lys-Pro-OH) is far more than a simple biochemical intermediate. It is a highly specific, structurally constrained dipeptide that serves as a foundational backbone for fluorogenic substrates in enzymology—particularly for interrogating proline-specific peptidases like Prolyl Oligopeptidase (POP)—and acts as a critical chiral building block in the synthesis of advanced peptidomimetics and ACE inhibitors. This whitepaper deconstructs its physicochemical properties, mechanistic utility, and field-proven laboratory workflows.
Physicochemical Architecture
The molecular architecture of Z-Lys-Pro-OH is defined by an L-lysine residue covalently linked to an L-proline residue. The N-alpha amino group of the lysine is protected by a benzyloxycarbonyl (Z or Cbz) group[1].
This specific functionalization is not arbitrary. The Cbz protecting group provides essential steric bulk and lipophilicity, preventing N-terminal degradation by exopeptidases during biological assays[1]. Meanwhile, the rigid five-membered pyrrolidine ring of the L-proline residue dictates the conformational constraints of the dipeptide, creating a unique tertiary structure that is highly resistant to broad-spectrum proteolytic cleavage.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Significance |
| Chemical Name | N-Benzyloxycarbonyl-L-lysinyl-L-proline | Standard IUPAC nomenclature for the protected dipeptide. |
| CAS Registry Number | 42001-60-5 | Unique identifier for sourcing and safety verification[2]. |
| Molecular Formula | C19H27N3O5 | Defines the atomic composition[2]. |
| Molecular Weight | 377.43 g/mol | Critical for calculating precise molarities in kinetic assays[3]. |
| Structural Features | N-alpha-Cbz, C-terminal Proline | Confers resistance to non-specific aminopeptidases[1]. |
Mechanistic Role in Peptidase Profiling
Proline’s cyclic structure imparts a unique conformational rigidity to peptide bonds, rendering them inaccessible to most conventional proteases. Consequently, specialized enzymes such as Prolyl Oligopeptidase (POP, EC 3.4.21.26) have evolved to cleave peptide bonds exclusively at the carboxyl side of internal proline residues[4].
In diagnostic and drug discovery workflows, Z-Lys-Pro-OH is frequently functionalized at its C-terminus with a fluorophore, such as 7-amino-4-methylcoumarin (AMC), creating the substrate Z-Lys-Pro-AMC[4]. When POP acts upon this substrate, the enzyme hydrolyzes the peptide bond between the proline residue and the AMC group. This catalytic event releases the free Z-Lys-Pro-OH dipeptide (MW: 377.43 g/mol ) and generates a highly quantifiable fluorescent signal, allowing researchers to track enzyme kinetics in real-time.
Prolyl Oligopeptidase (POP) mediated cleavage of Z-Lys-Pro-AMC yielding Z-Lys-Pro-OH and AMC.
Self-Validating Kinetic Assay Protocol
To ensure scientific integrity, any enzymatic assay utilizing Z-Lys-Pro-AMC must be designed as a self-validating system. The following step-by-step methodology outlines the kinetic profiling of POP.
Expert Insight on Buffer Causality: While POP is a serine protease of the S9 family, its structural integrity and optimal catalytic efficiency are highly dependent on a reducing environment due to a sensitive cysteine residue located near the active site[5]. Therefore, the inclusion of Dithiothreitol (DTT) is not optional; it is a mechanistic necessity to prevent oxidative inactivation[4].
Step-by-Step Methodology
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Reagent Preparation:
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Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 1 mM DTT. Causality: Tris maintains physiological pH, EDTA chelates trace heavy metals that could induce spurious oxidation of the catalytic cysteine, and DTT maintains the active-site conformation[5].
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Substrate Stock: Dissolve Z-Lys-Pro-AMC in 100% DMSO to a concentration of 10 mM. Protect from ambient light to prevent photobleaching.
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Enzyme Working Solution: Dilute recombinant human POP in Assay Buffer to a final concentration of 10 nM.
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Assay Setup (Self-Validating Matrix):
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In a black, flat-bottom 96-well microplate, add 80 µL of Assay Buffer to all test wells.
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Add 10 µL of Enzyme Working Solution to the "Test" and "Positive Control" wells. Add 10 µL of Assay Buffer to "Blank" wells to establish a baseline for substrate auto-hydrolysis.
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Pre-incubate the plate at 37°C for 10 minutes to reach thermal equilibrium.
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Reaction Initiation & Kinetic Reading:
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Initiate the reaction by adding 10 µL of Z-Lys-Pro-AMC (diluted in buffer to yield final well concentrations ranging from 10 µM to 200 µM).
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Immediately transfer the plate to a fluorescence microplate reader.
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Record fluorescence continuously for 30 minutes at 37°C using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
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Data Analysis:
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Subtract the "Blank" well RFU (Relative Fluorescence Units) from the "Test" well RFU. Convert the corrected RFU to product concentration using an AMC standard curve, enabling the calculation of Michaelis-Menten kinetics ( Km and Vmax ).
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Table 2: Experimental Controls and System Validation
| Control Type | Component | Purpose / Causality |
| Negative Control | No Enzyme (Buffer + Substrate) | Establishes baseline auto-hydrolysis of the Z-Lys-Pro-AMC substrate. |
| Positive Control | Reference POP + Substrate | Validates substrate viability and buffer reducing conditions. |
| Inhibitor Control | Z-Pro-Prolinal (10 µM) | Confirms signal specificity; covalently binds the active site, abolishing POP activity. |
| Standard Curve | Free AMC (0.1 - 10 µM) | Enables absolute quantification of the 377.43 g/mol Z-Lys-Pro-OH released. |
Synthetic Utility in Drug Development
Beyond its role in enzymology, Z-Lys-Pro-OH is a highly valued building block in pharmaceutical synthesis, particularly in the development of angiotensin-converting enzyme (ACE) inhibitors. For instance, derivatives such as N-Benzyloxycarbonyl-L-lysyl-L-proline methyl ester are documented intermediates and impurity standards in the synthesis of Lisinopril[6].
The strategic use of the Cbz group allows for orthogonal protection during complex peptide chain elongation. Once the desired peptidomimetic backbone is assembled, the Cbz group can be cleanly and efficiently removed via catalytic hydrogenolysis (e.g., H2 gas over a Palladium-on-Carbon catalyst). This specific deprotection mechanism liberates the primary amine of the lysine residue without risking the racemization of the delicate chiral centers inherent to the L-lysine and L-proline sequence[1].
References
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Title: Specifications of N-Benzyloxycarbonyl-L-lysinyl-L-proline | Source: Capotchem | URL: 2
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Title: N-Benzyloxycarbonyl-L-lysinyl-L-proline | 42001-60-5 | Source: Benchchem | URL: 3
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Title: N-Benzyloxycarbonyl-L-proline 1148-11-4 wiki | Source: GuideChem | URL: 1
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Title: Information on EC 3.4.21.26 - prolyl oligopeptidase | Source: BRENDA Enzyme Database | URL: 4
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Title: Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum | Source: ResearchGate | URL: 5
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Title: Lisinopril-impurities | Source: Pharmaffiliates | URL: 6
Sources
- 1. guidechem.com [guidechem.com]
- 2. capotchem.com [capotchem.com]
- 3. N-Benzyloxycarbonyl-L-lysinyl-L-proline | 42001-60-5 | Benchchem [benchchem.com]
- 4. Information on EC 3.4.21.26 - prolyl oligopeptidase - BRENDA Enzyme Database [brenda-enzymes.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
